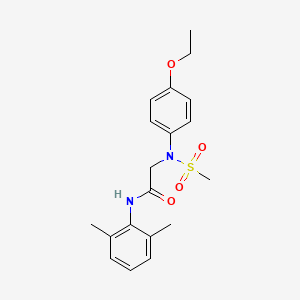![molecular formula C13H10BrN3O2S B3436929 5-bromo-N-{[(3-hydroxyphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3436929.png)
5-bromo-N-{[(3-hydroxyphenyl)amino]carbonothioyl}nicotinamide
Vue d'ensemble
Description
5-bromo-N-{[(3-hydroxyphenyl)amino]carbonothioyl}nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is a member of the nicotinamide family and is commonly used as a research tool to investigate the mechanisms of action and physiological effects of different biological processes.
Mécanisme D'action
The mechanism of action of 5-bromo-N-{[(3-hydroxyphenyl)amino]carbonothioyl}nicotinamide involves the inhibition of PARP activity. PARP plays a crucial role in DNA repair, and its inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. Additionally, 5-bromo-N-{[(3-hydroxyphenyl)amino]carbonothioyl}nicotinamide has been shown to induce apoptosis, a programmed cell death mechanism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-{[(3-hydroxyphenyl)amino]carbonothioyl}nicotinamide are dependent on the concentration and duration of exposure. At low concentrations, this compound has been shown to have antioxidant properties and protect against oxidative stress-induced cell damage. However, at high concentrations, 5-bromo-N-{[(3-hydroxyphenyl)amino]carbonothioyl}nicotinamide induces DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-{[(3-hydroxyphenyl)amino]carbonothioyl}nicotinamide in lab experiments is its specificity towards PARP inhibition. This compound has been shown to have minimal off-target effects, making it a reliable research tool. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of exposure when using 5-bromo-N-{[(3-hydroxyphenyl)amino]carbonothioyl}nicotinamide in lab experiments.
Orientations Futures
There are several potential future directions for the research on 5-bromo-N-{[(3-hydroxyphenyl)amino]carbonothioyl}nicotinamide. One direction is to investigate the potential use of this compound as an anticancer agent in combination with chemotherapy and radiotherapy. Another direction is to investigate the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate the potential toxicity of this compound at different concentrations and durations of exposure.
Applications De Recherche Scientifique
5-bromo-N-{[(3-hydroxyphenyl)amino]carbonothioyl}nicotinamide has been extensively used as a research tool to investigate various biological processes. This compound has been shown to inhibit the activity of poly-ADP-ribose polymerase (PARP), an enzyme involved in DNA repair. PARP inhibition has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. Therefore, 5-bromo-N-{[(3-hydroxyphenyl)amino]carbonothioyl}nicotinamide is being investigated as a potential anticancer agent.
Propriétés
IUPAC Name |
5-bromo-N-[(3-hydroxyphenyl)carbamothioyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2S/c14-9-4-8(6-15-7-9)12(19)17-13(20)16-10-2-1-3-11(18)5-10/h1-7,18H,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBPDMCVJVYHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=S)NC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorobenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3436855.png)

![3-[1-(2,5-dimethoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3436870.png)


![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3436893.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3436902.png)
![2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B3436907.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B3436913.png)

![N-(3-acetylphenyl)-2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3436925.png)
![methyl 2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3436928.png)
![5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3436930.png)
![ethyl 2-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3436953.png)